molecular formula C15H17N3O6S B1666921 Betiatide CAS No. 103725-47-9

Betiatide

Cat. No. B1666921
CAS RN: 103725-47-9
M. Wt: 367.4 g/mol
InChI Key: VDPYMEBVIDZKMD-UHFFFAOYSA-N
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Description

Betiatide is a small molecule compound with the chemical formula C15H17N3O6S . It is primarily used as a diagnostic agent in nuclear medicine, particularly for renal imaging. This compound is light-sensitive and must be protected from light to maintain its efficacy .

Scientific Research Applications

Betiatide has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: this compound is used in biological studies to investigate renal function and structure.

    Medicine: In nuclear medicine, this compound is used as a diagnostic agent for renal imaging. .

    Industry: This compound is used in the production of diagnostic kits for renal imaging

Safety and Hazards

Betiatide is a radiopharmaceutical medication used in nuclear medicine. Therefore, necessary safety precautions must be taken while handling this drug to reduce radiation exposure . Only healthcare professionals who have received specialized training and have been authorized by the relevant government agency to handle radionuclides should be allowed to use and manage radiopharmaceuticals safely .

Mechanism of Action

Betiatide exerts its effects by binding to specific receptors in the renal cortex. When labeled with technetium Tc 99m, it allows for the visualization of renal function and structure through gamma imaging. The compound is rapidly taken up by the kidneys and excreted, providing detailed images of renal perfusion and function .

Preparation Methods

Betiatide is synthesized through a series of chemical reactions involving the incorporation of a benzoylthio group into a glycine-based structure. The synthetic route typically involves the following steps:

    Formation of Benzoylthioacetyl Intermediate: This step involves the reaction of benzoyl chloride with thioglycolic acid to form benzoylthioacetic acid.

    Coupling with Glycine Derivatives: The benzoylthioacetic acid is then coupled with glycine derivatives through peptide bond formation, resulting in the formation of this compound.

For industrial production, this compound is supplied as a sterile, non-pyrogenic, lyophilized powder. It is reconstituted with sterile sodium pertechnetate Tc 99m injection to form technetium Tc 99m mertiatide, which is suitable for intravenous administration .

Chemical Reactions Analysis

Betiatide undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoylthio group.

    Substitution: The compound can participate in substitution reactions, where the benzoylthio group can be replaced by other functional groups.

    Hydrolysis: this compound can undergo hydrolysis, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles for substitution reactions, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Betiatide is unique in its structure and function compared to other diagnostic agents. Similar compounds include:

This compound’s specificity for renal imaging and its ability to provide detailed renal function and structure images make it a valuable diagnostic tool in nuclear medicine.

properties

IUPAC Name

2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPYMEBVIDZKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048788
Record name Betiatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103725-47-9
Record name N-[2-(Benzoylthio)acetyl]glycylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103725-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betiatide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103725479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betiatide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14082
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betiatide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETIATIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV2SR34P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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